N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide is a chemical compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoxaline ring and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting quinoxaline derivative is then subjected to further reactions to introduce the methoxypropylamino group and the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism by which N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, thereby disrupting cellular processes that are critical for cancer cell survival. The quinoxaline ring is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
- N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide stands out due to its specific substitution pattern on the benzenesulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-14-9-10-18(15(2)13-14)28(25,26)24-20-19(21-11-6-12-27-3)22-16-7-4-5-8-17(16)23-20/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRYZWLEKLZGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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